molecular formula C16H23NO B5640176 4-benzyl-1-isobutyrylpiperidine

4-benzyl-1-isobutyrylpiperidine

Cat. No.: B5640176
M. Wt: 245.36 g/mol
InChI Key: VACPZZBFCLJGKU-UHFFFAOYSA-N
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Description

4-Benzyl-1-isobutyrylpiperidine is a chemical compound that belongs to the piperidine class of organic compounds. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound features a piperidine ring substituted with a benzyl group at the 4-position and an isobutyryl group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-1-isobutyrylpiperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of amino alcohols.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Introduction of the Isobutyryl Group: The isobutyryl group can be introduced through acylation reactions using isobutyryl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and solvents are chosen to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-isobutyrylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or isobutyryl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the compound, potentially leading to the removal of the isobutyryl group.

    Substitution: Substituted piperidine derivatives with different functional groups.

Scientific Research Applications

4-Benzyl-1-isobutyrylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical intermediates and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-benzyl-1-isobutyrylpiperidine involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: A simpler analog without the isobutyryl group.

    1-Benzyl-4-isobutyrylpiperidine: An isomer with different substitution patterns.

    4-Benzyl-1-acetylpiperidine: A compound with an acetyl group instead of an isobutyryl group.

Uniqueness

4-Benzyl-1-isobutyrylpiperidine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both benzyl and isobutyryl groups provides a distinct set of properties compared to other piperidine derivatives.

Properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-13(2)16(18)17-10-8-15(9-11-17)12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACPZZBFCLJGKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70227984
Record name AI3-37157
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70227984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202174
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

77251-48-0
Record name AI3-37157
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077251480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AI3-37157
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70227984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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